molecular formula C10H16N2O B8407761 1-(1-Ethynyl-cyclohexyl)-3-methylurea

1-(1-Ethynyl-cyclohexyl)-3-methylurea

Cat. No.: B8407761
M. Wt: 180.25 g/mol
InChI Key: CHNUBGLGCIZIEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Ethynyl-cyclohexyl)-3-methylurea is a substituted urea derivative characterized by a cyclohexyl group modified with an ethynyl substituent at the 1-position and a methyl group attached to the urea moiety.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(1-ethynylcyclohexyl)-3-methylurea

InChI

InChI=1S/C10H16N2O/c1-3-10(12-9(13)11-2)7-5-4-6-8-10/h1H,4-8H2,2H3,(H2,11,12,13)

InChI Key

CHNUBGLGCIZIEV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1(CCCCC1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of urea derivatives, highlighting differences in substituents, applications, and physicochemical properties.

Compound Name Substituents Key Applications/Findings Molecular Formula References
1-(1-Ethynyl-cyclohexyl)-3-methylurea Cyclohexyl (ethynyl-substituted), methyl Limited direct data; inferred potential for CNS activity due to lipophilic cyclohexyl group. C₁₀H₁₆N₂O N/A
1-(3,5-Dichlorophenyl)-3-methylurea 3,5-Dichlorophenyl, methyl Analytical standard for food testing; high stability and detectability in chromatography. C₈H₈Cl₂N₂O
1-(4-Isopropylphenyl)-3-methylurea 4-Isopropylphenyl, methyl Analytical standard solution (100 mg/L in acetonitrile); used for method validation. C₁₁H₁₆N₂O
1-Methyl-3-(3-oxocyclohex-1-enyl)-azepan-2-one Cyclohexenone, azepanone Structural studies (X-ray crystallography); relevance in drug targeting research. C₁₂H₁₇NO₂
1-(2-Aminoethyl)-3-methylurea Aminoethyl, methyl Intermediate in peptide synthesis; dihydrochloride salt used for solubility enhancement. C₄H₁₁N₃O
1,3-Bis(2-chloroethyl)-1-nitrosourea 2-Chloroethyl, nitroso Anticancer activity against intracerebral L1210 leukemia; lipophilic alkylating agent. C₅H₁₀Cl₂N₃O₂

Key Findings from Comparisons :

Substituent Effects on Bioactivity: Nitrosoureas (e.g., 1,3-bis(2-chloroethyl)-1-nitrosourea) exhibit marked anticancer activity, particularly against intracerebral tumors, attributed to their lipophilicity and ability to cross the blood-brain barrier . The ethynyl-cyclohexyl group in the target compound may similarly enhance CNS penetration. Dichlorophenyl and isopropylphenyl analogs serve as analytical standards due to their stability and detectability in polar solvents , whereas aminoethyl derivatives are used in peptide synthesis .

Ionization: Unlike nitrosoureas, which are non-ionized and lipophilic, aminoethyl derivatives (e.g., 1-(2-aminoethyl)-3-methylurea dihydrochloride) are polar and water-soluble due to protonation .

Synthetic Challenges :

  • Ureas with unsymmetrical substituents (e.g., 1-methylurea) often form regioisomers during synthesis, complicating purification . The ethynyl-cyclohexyl group may introduce similar challenges in regioselective synthesis.

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